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Abstract

KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as
a potential therapeutic for Idiopathic Pulmonary Fibrosis (IPF). This document provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data
of KBP-7018. It is intended to serve as a technical resource for researchers and professionals
in the field of drug discovery and development.

Discovery

KBP-7018 was identified through a lead optimization program building upon the structure of
nintedanib, an approved therapeutic for IPF. The discovery process aimed to develop a novel
indolinone-based multi-kinase inhibitor with a superior efficacy and safety profile. The rationale
behind its development was to simultaneously target key signaling pathways involved in the
pathogenesis of IPF, namely those mediated by c-KIT, Platelet-Derived Growth Factor Receptor
(PDGFR), and Rearranged during Transfection (RET) kinases.

The discovery workflow likely involved a tiered screening process, starting with in vitro kinase
inhibition assays, followed by cell-based assays to assess anti-fibrotic activity, and culminating
in in vivo efficacy studies in animal models of pulmonary fibrosis.
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Figure 1: A logical workflow for the discovery of KBP-7018.
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Synthesis

The chemical name for KBP-7018 is methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)
(phenyl)methylene)-2-oxoindoline-6-carboxylate. While a detailed, step-by-step experimental
protocol for the synthesis of KBP-7018 is not publicly available, the general synthetic scheme
has been described. The synthesis involves the condensation of a substituted indolinone core
with an appropriate aniline derivative. Based on patents for similar indolinone-based kinase
inhibitors, a plausible synthetic route is outlined below.

The synthesis likely commences with the preparation of the key intermediate, methyl 2-
oxoindoline-6-carboxylate. This intermediate is then proposed to undergo a condensation
reaction with an aniline derivative bearing the morpholinoacetyl group to yield the final product,

KBP-7018.
Methyl 2-oxoindoline-6-carboxylate
Condensation

Starting Materials >®

E(S-aminoindolin-l-yl)-2-m0rpho|inoethan-l-orB
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Figure 2: A simplified representation of the KBP-7018 synthesis pathway.

Mechanism of Action

KBP-7018 functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting the activity
of c-KIT, PDGFR (a and ), and RET.[1] These kinases are key regulators of cellular processes
such as proliferation, differentiation, migration, and survival, and their aberrant activation is
implicated in the pathogenesis of IPF. By inhibiting these kinases, KBP-7018 is believed to
interfere with the pro-fibrotic signaling cascades that drive the excessive deposition of
extracellular matrix characteristic of IPF.
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Figure 3: KBP-7018's inhibition of key signaling pathways in IPF.

Quantitative Data

Target Kinase IC50 (nM)
c-KIT 10[1]
PDGFRa 26[1]
PDGFRpB 34[1]
RET 7.6[1]

Table 2: Preclinical Pharmacokinetic Parameters of KBP-
7018
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Bioavailability

Species Dose (mgl/kg) Cmax (ng/mL) Tmax (h) (%)
(1)
Mouse 50 (oral) - - -
Rat 10 (oral) - - -
Dog 50 (oral) - - -
Monkey 5 (oral) - - -

Specific Cmax and Tmax values were not provided in the cited literature, but the time to reach
maximum concentration was reported to be between 0.25 and 6 hours across species, with
moderate bioavailability ranging from 21% to 68%.

Experimental Protocols

While specific, detailed protocols for the evaluation of KBP-7018 are not publicly available, the
following sections describe general methodologies that are commonly used for these types of
studies.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibition is a time-resolved fluorescence resonance
energy transfer (TR-FRET) assay, such as LanthaScreen®.

Objective: To determine the concentration of KBP-7018 required to inhibit 50% of the activity of
the target kinases (IC50).

Materials:

Recombinant human c-KIT, PDGFR, and RET kinases

Fluorescently labeled ATP-competitive tracer

Europium-labeled anti-tag antibody

KBP-7018 dissolved in DMSO
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e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

o 384-well microplates

Procedure:

Prepare a serial dilution of KBP-7018 in DMSO.

e In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound
(KBP-7018) or DMSO (control).

 Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound
binding to the kinase.

e Add the fluorescently labeled tracer to initiate the detection reaction.
¢ Incubate for another defined period (e.g., 60 minutes) at room temperature.

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium antibody).

o Calculate the emission ratio and plot the results against the log of the inhibitor concentration
to determine the IC50 value.

Cell-Based Anti-Fibrotic Assay (General Protocol)

Objective: To assess the ability of KBP-7018 to inhibit fibroblast activation and extracellular
matrix (ECM) deposition in a cell-based model of fibrosis.

Materials:

Human lung fibroblasts (e.g., from IPF patients or a cell line like MRC-5)

Cell culture medium (e.g., DMEM with 10% FBS)

Transforming Growth Factor-beta 1 (TGF-1) to induce a fibrotic phenotype

KBP-7018 dissolved in DMSO
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» Antibodies for immunofluorescence staining (e.g., anti-alpha-smooth muscle actin [a-SMA],
anti-collagen 1)

e Fluorescently labeled secondary antibodies

o DAPI for nuclear staining

e 96-well imaging plates

Procedure:

e Seed human lung fibroblasts in a 96-well imaging plate and allow them to adhere overnight.
o Starve the cells in low-serum medium for 24 hours.

o Pre-treat the cells with various concentrations of KBP-7018 or DMSO (control) for 1 hour.

o Stimulate the cells with TGF-1 (e.g., 5 ng/mL) for 48-72 hours to induce myofibroblast
differentiation and ECM production.

» Fix the cells with 4% paraformaldehyde.

e Permeabilize the cells with 0.1% Triton X-100.

¢ Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
 Incubate with primary antibodies against a-SMA and collagen I.

 Incubate with fluorescently labeled secondary antibodies and DAPI.

e Acquire images using a high-content imaging system.

¢ Quantify the fluorescence intensity of a-SMA and collagen | to assess the anti-fibrotic effect
of KBP-7018.

In Vivo Pharmacokinetic Study (General Protocol)

Objective: To determine the pharmacokinetic profile of KBP-7018 in preclinical animal models.
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Materials:

KBP-7018 formulation for oral and intravenous administration

Preclinical animal models (e.g., mice, rats, dogs, monkeys)

Blood collection supplies (e.g., heparinized tubes)

LC-MS/MS system for bioanalysis
Procedure:
o Administer a single dose of KBP-7018 to the animals via the oral or intravenous route.

o Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours
post-dose).

e Process the blood samples to obtain plasma.

o Extract KBP-7018 from the plasma samples using a suitable method (e.g., protein
precipitation).

e Quantify the concentration of KBP-7018 in the plasma samples using a validated LC-MS/MS
method.

o Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve),
and bioavailability using appropriate software.

Clinical Development

The initial publication on KBP-7018 in 2017 suggested that the compound was poised to enter
Phase | clinical trials. However, a comprehensive search of clinical trial registries has not
identified any registered clinical trials for KBP-7018 to date. The current clinical development
status of KBP-7018 is therefore unknown. KBP Biosciences has other compounds in clinical
development for different indications.

Conclusion
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KBP-7018 is a promising multi-targeted tyrosine kinase inhibitor with a strong preclinical
rationale for the treatment of Idiopathic Pulmonary Fibrosis. Its potent inhibition of c-KIT,
PDGFR, and RET, key drivers of fibrotic processes, combined with favorable preclinical
pharmacokinetic properties, underscores its potential as a therapeutic candidate. While
detailed experimental protocols and the current clinical status are not fully in the public domain,
the information presented in this technical guide provides a solid foundation for understanding
the discovery and development of this novel compound. Further disclosure of data from the
developing company will be necessary to fully appreciate the therapeutic potential of KBP-
7018.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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